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2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

Lipophilicity ADME Drug-likeness

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a heterocyclic amine building block belonging to the 1,2,4-triazole family. Its molecular formula is C₇H₁₄N₄ with a molecular weight of 154.21 g/mol.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B15323862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)CCNC
InChIInChI=1S/C7H14N4/c1-3-11-7(4-5-8-2)9-6-10-11/h6,8H,3-5H2,1-2H3
InChIKeyVANYDOICGQXSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine (CAS 1247751-27-4): Core Physicochemical and Structural Identity for Procurement Decisions


2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a heterocyclic amine building block belonging to the 1,2,4-triazole family. Its molecular formula is C₇H₁₄N₄ with a molecular weight of 154.21 g/mol [1]. The compound features an N1-ethyl substituent on the triazole ring and an N-methyl group on the ethanamine side chain, distinguishing it from primary-amine and α-branched analogs . Computed physicochemical properties include a LogP (XLogP3) of 0.2, topological polar surface area (TPSA) of 42.7 Ų, one hydrogen bond donor, and four rotatable bonds [1]. It is commercially available at 98% purity from multiple suppliers .

Why In-Class 1,2,4-Triazole Ethanamine Analogs Cannot Replace 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine Without Risk of Altered Physicochemical and Pharmacological Profiles


Within the 5-substituted 1,2,4-triazole ethanamine series, seemingly minor structural modifications—such as N1-methyl vs. N1-ethyl substitution, primary vs. secondary amine character, or regioisomeric placement of the ethyl group—produce quantifiable shifts in lipophilicity (ΔLogP ≥ 0.5), hydrogen bond acceptor count (ΔHBA = 1), and topological polar surface area (ΔTPSA ≥ 14 Ų) [1]. These differences directly influence membrane permeability, solubility, and target engagement in biological screening cascades, meaning that procurement of a near-neighbor analog without confirming these parameters introduces uncontrolled variables into SAR studies [1].

Quantitative Differentiation Evidence: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine Versus Closest Structural Analogs


Reduced Lipophilicity vs. 3-Ethyl-1-methyl Regioisomer: LogP Difference of ~0.5-0.65 Units

The target compound exhibits a computed LogP (XLogP3) of 0.2 [1], while the regioisomeric analog 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine (CAS 1340105-32-9) has a measured LogP of 0.715 . This represents a quantified lipophilicity reduction of approximately 0.5–0.65 log units for the N1-ethyl, N-methyl compound. The lower LogP places the target compound closer to the optimal range (LogP 1–3) for oral bioavailability, while the comparator's higher LogP pushes it toward the upper boundary, potentially increasing metabolic lability and plasma protein binding.

Lipophilicity ADME Drug-likeness

Additional Hydrogen Bond Acceptor vs. Regioisomeric Analog: HBA Count of 4 vs. 3

The target compound possesses 4 hydrogen bond acceptor sites (as computed by Leyan) , whereas the 3-ethyl-1-methyl regioisomer (CAS 1340105-32-9) has only 3 hydrogen bond acceptors . This difference arises from the N1-ethyl substitution pattern preserving an additional nitrogen lone pair available for hydrogen bonding compared to the 1-methyl-3-ethyl arrangement. The extra HBA site provides an additional anchoring point for target engagement in biological systems.

Hydrogen bonding Molecular recognition SAR

Lower Topological Polar Surface Area vs. Primary Amine Analog: TPSA of 42.7 Ų vs. 56.7 Ų

The target N-methyl secondary amine exhibits a TPSA of 42.7 Ų [1], whereas the primary amine analog 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1250490-69-7) has a TPSA of 56.73 Ų . This 14 Ų reduction places the target compound well below the recognized TPSA threshold of 60–70 Ų for blood-brain barrier penetration, whereas the primary amine analog approaches or exceeds this cutoff [2].

Membrane permeability CNS drug design ADME

Reduced Hydrogen Bond Donor Count vs. Primary Amine Analog: Single vs. Dual HBD

The target compound, as an N-methyl secondary amine, possesses 1 hydrogen bond donor (HBD) [1], whereas the corresponding primary amine analog 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has 2 hydrogen bond donor sites (the -NH₂ group). Reduction from 2 HBD to 1 HBD is a recognized strategy for reducing promiscuous binding, as excessive hydrogen bond donor capacity correlates with increased off-target interactions and phospholipidosis risk [2].

Selectivity Off-target binding Drug-likeness

Optimal Procurement and Application Scenarios for 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design

The target compound's TPSA of 42.7 Ų—well below the 60–70 Ų BBB threshold—combined with its moderate LogP of 0.2, makes it an ideal fragment-sized building block for CNS-focused screening collections [1]. Procurement for CNS library construction should prioritize this compound over the primary amine analog (TPSA 56.73 Ų, borderline CNS-permeable) or the more lipophilic 3-ethyl-1-methyl regioisomer (LogP 0.715, increased metabolic risk) .

Structure-Activity Relationship (SAR) Studies Requiring Defined Hydrogen Bond Capacity

With 4 hydrogen bond acceptors and exactly 1 hydrogen bond donor, this compound occupies a precise, well-defined position in HBA-HBD chemical space [1]. Research groups conducting systematic SAR exploration of triazole-containing scaffolds can use this compound as a controlled probe for interrogating the contribution of HBA count (vs. the 3-HBA regioisomer) and HBD count (vs. the 2-HBD primary amine) to target binding .

Medicinal Chemistry Hit-to-Lead Optimization with Reduced Promiscuity Risk

The single hydrogen bond donor (vs. two in the primary amine analog) reduces the probability of promiscuous binding, a known liability in early-stage hits [1]. Teams performing high-throughput screening triage can select this N-methyl secondary amine as a starting point to minimize false-positive rates associated with non-specific electrostatic interactions common to primary amines .

Synthesis of N-Alkylated Triazole Derivatives via Direct Functionalization

The N-methyl secondary amine functionality enables direct alkylation, acylation, or reductive amination without requiring an amine protection/deprotection sequence that would be necessary with the primary amine analog [1]. This synthetic efficiency advantage translates to fewer steps in library production and higher throughput for medicinal chemistry workflows.

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